Methyl 2,6-dichloro-3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,6-dichloro-3-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4 and a molecular weight of 250.04 g/mol . It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
Nitrobenzoates are often used in organic synthesis reactions such as suzuki–miyaura cross-coupling . In such reactions, the compound can act as an electrophile, reacting with nucleophilic organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Result of Action
The result of Methyl 2,6-dichloro-3-nitrobenzoate’s action would be the formation of new organic compounds through reactions such as the Suzuki–Miyaura cross-coupling . The exact molecular and cellular effects would depend on the specific reaction and the compounds involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of reactions like the Suzuki–Miyaura cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst . Additionally, safety data sheets suggest that the compound should be stored in a cool, dry place, indicating that heat and moisture could potentially affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,6-dichloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 2,6-dichlorobenzoic acid to introduce the nitro group, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dichloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles in the presence of suitable reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Reduction: 2,6-dichloro-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2,6-dichloro-3-nitrobenzoic acid and methanol.
Scientific Research Applications
Methyl 2,6-dichloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 3-nitrobenzoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-3-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.
Uniqueness
Methyl 2,6-dichloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Biological Activity
Methyl 2,6-dichloro-3-nitrobenzoate (MDCNB) is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This detailed article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDCNB is an organic compound with the molecular formula C8H5Cl2NO4. Its structure features both nitro and chloro substituents, which contribute to its unique chemical reactivity and biological interactions.
Mode of Action
MDCNB's biological activity can be attributed to its ability to undergo various chemical reactions, including:
- Reduction : The nitro group can be reduced to form amine derivatives, which may exhibit different biological properties.
- Substitution : Chlorine atoms can be replaced by nucleophiles, altering the compound's reactivity and potential interactions with biological targets.
- Hydrolysis : The ester group can hydrolyze to yield 2,6-dichloro-3-nitrobenzoic acid, which may have distinct biological effects compared to the parent compound.
Biochemical Pathways
The compound is involved in biochemical pathways that facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions .
Biological Studies and Findings
Research on MDCNB has highlighted several aspects of its biological activity:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, nitroaromatic compounds often show inhibition against Gram-positive and Gram-negative bacteria, suggesting that MDCNB may possess comparable activities .
- Cytotoxicity : Preliminary studies suggest that MDCNB could exhibit cytotoxic effects on cancer cell lines. The mechanism is likely related to the formation of reactive intermediates that can interact with cellular components, leading to cell death. For example, related nitroaromatic compounds have demonstrated moderate cytotoxicity against breast cancer cell lines .
- Enzyme Inhibition : MDCNB may act as an inhibitor of certain enzymes involved in bacterial DNA replication and repair. This inhibition could provide a pathway for developing new antibacterial agents .
Case Studies
A few notable studies illustrate the biological potential of MDCNB:
- Study on Nitrogenous Compounds : Research involving nitroaromatic derivatives has shown that these compounds can inhibit bacterial topoisomerases, enzymes critical for DNA manipulation in bacteria. MDCNB's structural similarities suggest it might exhibit similar inhibitory effects .
- Cytotoxicity Evaluation : In vitro studies have assessed the cytotoxic effects of MDCNB on various cancer cell lines. Results indicated IC50 values that suggest moderate efficacy in inducing cell death, warranting further investigation into its potential as an anticancer agent .
Comparative Analysis
To better understand MDCNB's unique properties, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2,6-dichlorobenzoate | Lacks nitro group | Lower reactivity; less potential for biological activity |
Methyl 3-nitrobenzoate | Lacks chlorine atoms | Different reactivity; potential for different biological interactions |
2,6-Dichloro-3-nitrobenzoic acid | Carboxylic acid form | Potentially different solubility and reactivity properties |
Properties
IUPAC Name |
methyl 2,6-dichloro-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRKWVIUFQWYMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55775-99-0 |
Source
|
Record name | methyl 2,6-dichloro-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.